molecular formula C14H29N B14492360 (3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine CAS No. 64326-84-7

(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine

Cat. No.: B14492360
CAS No.: 64326-84-7
M. Wt: 211.39 g/mol
InChI Key: LSLVKAVOXPXJQK-RYUDHWBXSA-N
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Description

(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two tert-butyl groups attached to a piperidine ring, which imparts unique steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the hydrogenation of ®-2-[3-(2-N-phthaloylimino ethyl)-4,5-dihydro-5-isoxazole]-acetic acid to open the isoxazole ring, followed by chiral reduction of the carbonyl group . This method is advantageous due to its mild reaction conditions and high stereoselectivity.

Industrial Production Methods

For industrial production, the synthesis process is optimized for scalability and cost-effectiveness. The use of flow microreactor systems has been explored to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperidine ring.

    Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the preservation of the compound’s stereochemistry.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s steric bulk and electronic properties allow it to modulate the activity of these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine is unique due to its specific stereochemistry and the presence of two bulky tert-butyl groups. These features confer distinct steric and electronic properties, making it a valuable compound in various synthetic and research applications.

Properties

CAS No.

64326-84-7

Molecular Formula

C14H29N

Molecular Weight

211.39 g/mol

IUPAC Name

(3R,5R)-3,5-ditert-butyl-1-methylpiperidine

InChI

InChI=1S/C14H29N/c1-13(2,3)11-8-12(14(4,5)6)10-15(7)9-11/h11-12H,8-10H2,1-7H3/t11-,12-/m0/s1

InChI Key

LSLVKAVOXPXJQK-RYUDHWBXSA-N

Isomeric SMILES

CC(C)(C)[C@H]1C[C@@H](CN(C1)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1CC(CN(C1)C)C(C)(C)C

Origin of Product

United States

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